11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e]
Description
The compound 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazepine is a dibenzo[b,e][1,4]diazepine derivative featuring a 3,4-dimethoxyphenyl substituent at position 11 and two methyl groups at position 2. Its molecular formula is $ \text{C}{27}\text{H}{26}\text{N}2\text{O}3 $, with an average molecular mass of 426.51 g/mol and a monoisotopic mass of 426.1943 g/mol . The compound’s ChemSpider ID is 354550-99-5, and it is structurally characterized by a fused bicyclic system with a seven-membered diazepine ring .
Its structural complexity and substitution pattern suggest possible utility in receptor binding or as a synthetic intermediate.
Properties
Molecular Formula |
C30H31N3O3S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C30H31N3O3S/c1-30(2)17-22-27(24(34)18-30)28(19-14-15-25(35-3)26(16-19)36-4)33(23-13-9-8-12-21(23)32-22)29(37)31-20-10-6-5-7-11-20/h5-16,28,32H,17-18H2,1-4H3,(H,31,37) |
InChI Key |
DRNCZVLJDCPAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e] typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually starting from a phenol derivative. Common reagents include dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclization to Form the Hexahydro-dibenzo Core: The intermediate is then subjected to cyclization reactions, often using Friedel-Crafts acylation or alkylation methods. Catalysts like aluminum chloride or boron trifluoride are commonly used.
Final Functionalization: The final steps involve the introduction of the dimethyl groups and the oxo functionality. This can be achieved through various organic transformations, including oxidation reactions using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or further to a methylene group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential bioactivity. The presence of the dimethoxyphenyl group suggests possible interactions with biological targets, which could be useful in drug discovery.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and functionalizable structure.
Mechanism of Action
The mechanism by which 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e] exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group could facilitate binding to hydrophobic pockets in proteins, while the hexahydro-dibenzo core might provide structural stability.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : 11-(4-(Dimethylamino)phenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one (SPR)
- Structure: Features a 4-(dimethylamino)phenyl group at position 11 instead of 3,4-dimethoxyphenyl.
- Application : Acts as a fluorescent "turn-off" receptor for oxalic acid (PA), demonstrating high selectivity over nitroaromatic explosives. Its detection limit for PA is $ 7.56 \times 10^{-7} \, \text{M} $, validated via $ ^1\text{H} $ NMR titration .
- Key Difference: The electron-donating dimethylamino group enhances fluorescence properties, whereas the 3,4-dimethoxy substituent in the target compound may prioritize steric or solubility effects .
Compound B : 11-(4-Methoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one
- Structure : Substitutes the 3,4-dimethoxyphenyl group with a single 4-methoxyphenyl moiety.
- Properties : Molecular formula $ \text{C}{26}\text{H}{24}\text{N}2\text{O}2 $, with industrial-grade purity (99%) and availability in bulk quantities (25 kg/drum) .
Compound C : 11-(4-Chlorophenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one
- Structure : Incorporates a 4-chlorophenyl group at position 11 and a phenyl ring at position 3 instead of dimethyl substituents.
- Properties : CAS 330216-61-0. The electron-withdrawing chlorine atom and bulkier phenyl group likely influence solubility and intermolecular interactions compared to the target compound’s methoxy and dimethyl groups .
Comparative Data Table
Key Research Findings
Electronic Effects: The 3,4-dimethoxy groups in the target compound provide electron-rich aromaticity, contrasting with the electron-deficient 4-chlorophenyl group in Compound C. This difference may influence π-π stacking interactions in supramolecular assemblies .
Industrial vs. Analytical Utility :
- Compound B is produced industrially in high purity, suggesting scalability for synthetic applications, whereas the target compound’s niche substituents may limit large-scale production .
Biological Activity
The compound 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e] is a complex organic molecule with potential therapeutic applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C34H32N2O5
- Molar Mass : 548.63 g/mol
- CAS Number : 354550-99-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity and influence signal transduction pathways. The compound's structure suggests potential interactions with receptors and enzymes involved in various physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar dibenzo[b,e]diazepine derivatives. For instance:
- Cell Line Studies : Compounds structurally related to 11-(3,4-Dimethoxy-phenyl)-3,3-dimethyl have shown significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 50 µM .
- Mechanisms : The proposed mechanisms include apoptosis induction through mitochondrial pathways and cell cycle arrest at G1 and G2 phases .
Neuroprotective Effects
Some derivatives have demonstrated neuroprotective properties:
- Neuroprotection in Models : Studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 11.0 ± 4.8 | Apoptosis via caspase pathway |
| Anticancer | A549 | 12.4 ± 4.7 | Cell cycle arrest |
| Neuroprotection | Neuroblastoma | 15.0 ± 5.0 | Antioxidant modulation |
Case Studies
- Study on Anticancer Effects :
- In vitro studies showed that the compound significantly inhibited proliferation in MCF7 cells compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.
- Neuroprotective Study :
- A model of oxidative stress in neuronal cells demonstrated that treatment with the compound resulted in reduced cell death and increased expression of protective enzymes such as superoxide dismutase (SOD).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
